molecular formula C11H16N2O4 B1526365 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate CAS No. 405103-00-6

1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate

Cat. No.: B1526365
CAS No.: 405103-00-6
M. Wt: 240.26 g/mol
InChI Key: OHJCPQXLPDDCRI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple functional groups. The compound is officially designated with the Chemical Abstracts Service registry number 405103-00-6, which serves as its unique molecular identifier in chemical databases worldwide. The complete IUPAC nomenclature reflects the compound's structural complexity, specifically identifying the pyrazole ring system as the core heterocyclic framework with dicarboxylate substituents at positions 1 and 4.

The systematic name 1-O-tert-butyl 4-O-ethyl pyrazole-1,4-dicarboxylate accurately describes the molecular architecture, where the prefix "1-O-tert-butyl" indicates the tert-butyl group attached via an oxygen bridge to the carboxyl group at position 1 of the pyrazole ring. Similarly, the "4-O-ethyl" designation specifies the ethyl ester functionality at position 4. The compound is also known by the alternative systematic name "1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) 4-ethyl ester," which emphasizes the dicarboxylic acid origin with selective esterification.

Table 1: Systematic Identification Parameters

Parameter Value
Chemical Abstracts Service Number 405103-00-6
IUPAC Name 1-O-tert-butyl 4-O-ethyl pyrazole-1,4-dicarboxylate
Alternative Name 1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) 4-ethyl ester
Molecular Formula C₁₁H₁₆N₂O₄
Molecular Weight 240.26 g/mol
MDL Number MFCD22989199

The molecular formula C₁₁H₁₆N₂O₄ provides essential information about the atomic composition, indicating eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms. This composition reflects the presence of the pyrazole heterocycle (contributing C₃H₂N₂), two carboxylate groups (contributing C₂O₄), the tert-butyl moiety (contributing C₄H₉), and the ethyl group (contributing C₂H₅). The systematic approach to nomenclature ensures unambiguous identification across different chemical databases and literature sources.

Molecular Structure and Stereochemical Considerations

The molecular structure of this compound centers around a five-membered pyrazole ring containing two adjacent nitrogen atoms at positions 1 and 2. This heterocyclic core provides the foundation for the compound's chemical properties and reactivity patterns. The pyrazole ring system exhibits aromatic character due to the delocalization of π-electrons across the five-membered ring, contributing to the compound's stability and distinctive electronic properties.

The dicarboxylate substitution pattern at positions 1 and 4 of the pyrazole ring creates a unique molecular architecture with specific steric and electronic characteristics. The carboxylate group at position 1 is esterified with a tert-butyl group, creating a bulky substituent that significantly influences the compound's three-dimensional structure and chemical reactivity. The tert-butyl group, with its three methyl substituents attached to a quaternary carbon center, introduces considerable steric hindrance around the N-1 position of the pyrazole ring.

At position 4 of the pyrazole ring, the ethyl carboxylate substituent provides a contrasting steric environment compared to the bulky tert-butyl group at position 1. The ethyl ester functionality consists of a linear two-carbon chain terminating in the ester linkage, offering less steric interference than the tert-butyl counterpart. This asymmetric substitution pattern creates distinct chemical environments within the molecule, potentially leading to differential reactivity at the two carboxylate sites.

Table 2: Structural Components and Their Contributions

Structural Component Position Contribution to Molecular Properties
Pyrazole Ring Core Aromatic stability, electronic delocalization
tert-Butyl Carboxylate Position 1 Steric hindrance, hydrophobic character
Ethyl Carboxylate Position 4 Moderate steric demand, ester reactivity
Nitrogen Atoms Positions 1,2 Hydrogen bonding capacity, basicity

The stereochemical considerations for this compound primarily involve the conformational preferences of the flexible ester substituents rather than traditional chirality centers. The tert-butyl group adopts a preferred conformation that minimizes steric interactions with the pyrazole ring system, while the ethyl ester can exist in multiple conformational states due to rotation around the carbon-carbon and carbon-oxygen bonds. The overall molecular geometry is influenced by the balance between steric repulsion, electronic effects, and potential intramolecular interactions.

The spatial arrangement of functional groups creates distinct regions of electron density and steric accessibility, which profoundly impact the compound's chemical behavior and interaction with other molecules. The pyrazole ring system contributes aromatic character and potential hydrogen bonding sites through the nitrogen atoms, while the ester functionalities provide reactive centers for hydrolysis, transesterification, and other chemical transformations.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to confirm molecular structure and provide detailed information about electronic and vibrational properties. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation, offering insights into the molecular framework through analysis of proton and carbon environments within the compound.

The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signals corresponding to distinct hydrogen environments within the molecular structure. The tert-butyl group produces a prominent singlet typically appearing in the region between 1.4 and 1.6 parts per million, representing the nine equivalent methyl hydrogen atoms. This signal's integration ratio and multiplicity pattern provide definitive evidence for the presence of the tert-butyl substituent. The ethyl ester functionality generates two distinct signal patterns: a triplet corresponding to the methyl group (typically around 1.2-1.4 parts per million) and a quartet representing the methylene protons (typically around 4.2-4.4 parts per million).

The pyrazole ring system contributes characteristic aromatic proton signals that appear in the downfield region of the spectrum, typically between 7.0 and 8.5 parts per million. These signals provide crucial information about the substitution pattern and electronic environment of the heterocyclic ring. The specific chemical shift values and coupling patterns help confirm the regiochemistry of substitution and the integrity of the pyrazole core structure.

Table 3: Expected Nuclear Magnetic Resonance Spectroscopic Data

Hydrogen Environment Chemical Shift Range (ppm) Multiplicity Integration
tert-Butyl Methyl Groups 1.4-1.6 Singlet 9H
Ethyl Methyl Group 1.2-1.4 Triplet 3H
Ethyl Methylene Group 4.2-4.4 Quartet 2H
Pyrazole Ring Protons 7.0-8.5 Variable 1-2H

Infrared spectroscopy provides complementary structural information through analysis of characteristic vibrational frequencies corresponding to specific functional groups. The carbonyl stretching vibrations of the ester functionalities appear as strong absorption bands in the region between 1700 and 1750 wavenumbers, with the exact position depending on the electronic environment and steric factors surrounding each carbonyl group. The presence of two distinct ester environments (tert-butyl and ethyl) may result in slightly different carbonyl stretching frequencies, reflecting the different electronic and steric influences of these substituents.

The pyrazole ring system contributes characteristic aromatic carbon-hydrogen and carbon-carbon stretching vibrations in the regions around 3000-3100 wavenumbers and 1450-1600 wavenumbers, respectively. The nitrogen-containing heterocycle may also exhibit specific vibrational modes associated with the nitrogen atoms and their interactions within the ring system. Aliphatic carbon-hydrogen stretching vibrations from the tert-butyl and ethyl groups appear in the region between 2800 and 3000 wavenumbers, providing additional confirmation of these structural features.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 240, corresponding to the calculated molecular weight of 240.26 atomic mass units. Characteristic fragmentation patterns include loss of the tert-butyl group (minus 57 mass units) and loss of the ethyl group (minus 29 mass units), generating fragment ions that help confirm the presence and connectivity of these substituents. Additional fragmentation may involve cleavage of the ester bonds and breakdown of the pyrazole ring system under high-energy conditions.

The combination of these spectroscopic techniques provides comprehensive structural characterization, confirming the molecular identity and supporting detailed analysis of the compound's chemical and physical properties. The spectroscopic data serve as fingerprints for quality control, structural verification, and support for synthetic methodology development involving this important pyrazole derivative.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl pyrazole-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-5-16-9(14)8-6-12-13(7-8)10(15)17-11(2,3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJCPQXLPDDCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732948
Record name 1-tert-Butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405103-00-6
Record name 1-tert-Butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate typically involves:

  • Construction of the pyrazole core via cyclization reactions of appropriate precursors such as hydrazines and β-dicarbonyl compounds or enones.
  • Selective introduction of the tert-butyl and ethyl ester groups at the 1- and 4-positions on the pyrazole ring.
  • Purification steps such as column chromatography to isolate the desired regioisomer.

The key challenge is regioselective formation of the pyrazole ring and selective esterification to obtain the 1-tert-butyl and 4-ethyl substitution pattern.

Regioselective Pyrazole Ring Formation

A recent methodology employs trichloromethyl enones as starting materials to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, which are closely related to the target compound. This method demonstrates high regioselectivity controlled by the nature of the hydrazine reagent:

  • Using aryl hydrazine hydrochlorides favors formation of the 1,3-regioisomer.
  • Using free hydrazine leads to the 1,5-regioisomer.

The trichloromethyl group serves as a precursor to the carboxyalkyl moiety, enabling a one-pot, three-component regioselective synthesis with moderate to excellent yields (37–97%) depending on the substrate and conditions.

Reaction conditions:

  • Dissolve trichloromethyl enone (1 mmol) in an alcohol solvent (e.g., ethanol).
  • Add hydrazine hydrochloride (1.2 mmol).
  • Stir at room temperature for 15 minutes, then reflux for 16 hours.
  • Remove solvent and purify by column chromatography.

This approach provides a regioselective route to pyrazole derivatives bearing ester groups, which can be adapted for the synthesis of this compound by choosing appropriate alkyl groups and hydrazine derivatives.

Esterification and Alkylation Steps

The introduction of the tert-butyl and ethyl ester groups is typically achieved through selective alkylation and esterification reactions:

  • The tert-butyl ester group can be introduced using di-tert-butyl dicarbonate (Boc2O) reacting with pyrazole derivatives containing carboxylic acid or aldehyde functionalities.
  • The ethyl ester group is introduced via esterification with ethyl bromide or ethyl alcohol under basic or acidic catalysis.

For example, the synthesis of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate involves:

  • Reacting 1H-pyrazole-4-carbaldehyde with di-tert-butyl dicarbonate in acetonitrile at room temperature for 18 hours.
  • Workup includes extraction, washing with dilute HCl and brine, and concentration to yield the tert-butyl ester in high yield (98%).

This intermediate can then be further alkylated or esterified at the 4-position with ethyl groups to yield the target compound.

Multi-step Synthesis Example (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Pyrazole ring formation Trichloromethyl enone + hydrazine hydrochloride Formation of pyrazole intermediate (regioselective)
2 Boc protection Di-tert-butyl dicarbonate, MeCN, rt, 18 h tert-butyl ester at N1 position (98% yield)
3 Ethyl ester introduction Ethyl bromide, base (e.g., K2CO3), solvent Ethyl ester at C4 position
4 Purification Column chromatography Pure this compound

Analytical Characterization

  • NMR Spectroscopy confirms the regioselectivity and substitution pattern:
    • Characteristic chemical shifts for tert-butyl methyl protons (~1.5 ppm, singlet).
    • Ethyl ester signals: triplet for methyl (~1.2 ppm) and quartet for methylene (~4.1 ppm).
  • Mass spectrometry verifies molecular weight (240.26 g/mol).
  • Infrared spectroscopy identifies ester carbonyl stretches (~1730 cm^-1).

Summary Table of Key Data

Parameter Data/Value Reference
Molecular formula C11H16N2O4
Molecular weight 240.26 g/mol
Regioselective pyrazole synthesis Trichloromethyl enone + hydrazine HCl 37–97% yield, 16 h reflux
Boc protection of pyrazole aldehyde Di-tert-butyl dicarbonate, MeCN, rt, 18 h 98% yield
Alkylation for ethyl ester Ethyl bromide + base Variable, optimized conditions

Research Findings and Notes

  • The regioselectivity in pyrazole synthesis is highly dependent on the hydrazine form (free vs. hydrochloride salt), which influences the position of substitution on the pyrazole ring.
  • The tert-butyl ester group is efficiently introduced via Boc protection of pyrazole aldehydes or acids, providing a stable protecting group that can survive subsequent transformations.
  • Ethyl ester introduction requires careful control of reaction conditions to avoid side reactions and ensure selective esterification at the 4-position.
  • Purification by silica gel chromatography is essential to isolate the pure regioisomer due to potential formation of isomeric byproducts.
  • Spectroscopic characterization is critical to confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyrazole-1-carboxylic acid derivatives.

  • Reduction: Reduction reactions can yield pyrazole-1-ethyl derivatives.

  • Substitution: Substitution reactions can lead to the formation of various alkylated pyrazole derivatives.

Scientific Research Applications

1-tert-Butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological and pharmaceutical effects. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Structural and Functional Analysis

Parameter 1H-pyrazole Derivative (Target) Piperidine Derivative Azepane Derivative
Core Structure Aromatic pyrazole Saturated piperidine Saturated azepane
Key Substituents tert-butyl, ethyl esters tert-butyl, ethyl esters, ketone tert-butyl, ethyl esters, ketone
Molecular Weight 270.28 g/mol 311.37 g/mol 285.34 g/mol
Solubility Moderate in organic solvents Low in water Low in water
Reactivity Stable under acidic conditions Ketone-mediated nucleophilic reactions Ketone-mediated reactions
Applications Medicinal chemistry intermediates Alkaloid synthesis Opioid ligand development

Biological Activity

1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate (CAS Number: 405103-00-6) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C₁₁H₁₆N₂O₄
  • Molecular Weight : 240.26 g/mol
  • Melting Point : 107–108 °C .

This compound exhibits various biological activities primarily through its interactions with biological macromolecules. Notably, it has been shown to influence the following pathways:

  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes, which can modulate metabolic pathways and cellular responses.
  • Antibacterial Activity : Research indicates that derivatives of pyrazole compounds exhibit broad-spectrum antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results are summarized in the table below:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µM
Escherichia coli75 µM
Pseudomonas aeruginosa100 µM

These findings suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antibacterial agent.

Case Study 1: Antibacterial Screening

In a controlled laboratory setting, researchers screened various pyrazole derivatives for their antibacterial properties. The study found that compounds similar to this compound showed notable inhibition against:

  • E. coli : Inhibition percentages ranged from moderate (39.2%) to high (94.5%) depending on the specific derivative tested.
  • S. aureus : The compound exhibited effective bacteriostatic characteristics at concentrations as low as 50 µM.

Case Study 2: Enzyme Interaction Studies

Another significant study investigated the interaction of pyrazole derivatives with specific metabolic enzymes. The results indicated that:

  • The compound effectively inhibited certain enzyme activities involved in bacterial cell wall synthesis.
  • This inhibition leads to a reduction in bacterial proliferation and viability.

Q & A

Q. What are the optimal synthetic routes for 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step carboxylation and protection/deprotection strategies. Key steps include:

  • Starting Materials : Use pyrazole derivatives with tert-butyl and ethyl ester groups. For example, tert-butyl 4-formyl-1H-pyrazole-1-carboxylate (CAS 199003-22-0) can serve as a precursor for further functionalization .
  • Optimization : Apply statistical Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent polarity). For instance, Cs2CO3 in DMF at 100°C was used for analogous esterification reactions . DoE reduces trial-and-error by identifying critical parameters (e.g., reaction time, reagent stoichiometry) .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm purity and functional group integrity?

Methodological Answer:

  • Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify ester group placement and tert-butyl/ethyl substitution patterns. Compare chemical shifts with structurally similar compounds (e.g., tert-butyl 4-methyl-1H-pyrazole-1-carboxylate, CAS 1934420-54-8) .
  • Crystallography : Single-crystal X-ray diffraction (as in Acta Crystallographica Section E) resolves bond angles and dihedral angles, critical for confirming regioselectivity in pyrazole derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict reactivity or regioselectivity in derivatization reactions of this compound?

Methodological Answer:

  • Reaction Path Search : Employ density functional theory (DFT) to model transition states and intermediates. For example, ICReDD’s approach combines quantum calculations with experimental validation to predict regioselectivity in pyrazole functionalization (e.g., bromination at the 4-position) .
  • Electrostatic Potential Maps : Analyze charge distribution to identify nucleophilic/electrophilic sites. Compare with experimental outcomes (e.g., iodomethylation at specific positions, as in CAS 90993-84-3) .

Q. What experimental strategies resolve contradictions in kinetic data during catalytic transformations involving this compound?

Methodological Answer:

  • In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation. For example, discrepancies in ester hydrolysis rates may arise from solvent-dependent intermediate stabilization .
  • Isotopic Labeling : Introduce <sup>18</sup>O isotopes to trace carboxylate group behavior under varying pH or temperature conditions.
  • Control Experiments : Isolate variables (e.g., catalyst vs. solvent effects) using fractional factorial designs .

Q. How can this compound be integrated into modular reaction systems for high-throughput synthesis of pyrazole-based libraries?

Methodological Answer:

  • Parallel Synthesis : Utilize automated liquid handlers to vary substituents (e.g., replacing ethyl with methyl or cyano groups, as in CAS 530144-72-0) .
  • Flow Chemistry : Design continuous-flow reactors to optimize residence time and mixing efficiency for carboxylation steps. Reference CRDC subclass RDF2050112 for reactor design principles .
  • Post-Functionalization : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) on halogenated derivatives (e.g., CAS 90993-84-3) .

Q. What safety and handling protocols are critical for lab-scale synthesis of this compound, particularly regarding reactive intermediates?

Methodological Answer:

  • Hazard Assessment : Review Safety Data Sheets (SDS) for analogous esters (e.g., tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate, CAS 90993-84-3) to anticipate risks like exothermic decomposition .
  • Engineering Controls : Use fume hoods for reactions involving volatile solvents (e.g., DMF) or gaseous byproducts.
  • Training : Adhere to protocols from institutional Chemical Hygiene Plans, including 100% compliance on safety exams for advanced lab courses .

Q. How can researchers validate the environmental impact of synthetic byproducts derived from this compound?

Methodological Answer:

  • Lifecycle Analysis (LCA) : Track waste streams (e.g., Cs2CO3 residues) using CRDC subclass RDF2050104 guidelines for separation technologies .
  • Degradation Studies : Perform accelerated UV/ozone exposure tests to assess ester group stability and biodegradability. Reference DOE Atmospheric Chemistry Program frameworks for pollutant fate analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate

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